PF-00356231 hydrochloride

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

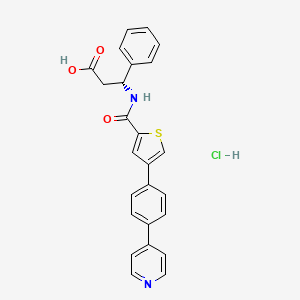

(3R)-3-phenyl-3-[[4-(4-pyridin-4-ylphenyl)thiophene-2-carbonyl]amino]propanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20N2O3S.ClH/c28-24(29)15-22(20-4-2-1-3-5-20)27-25(30)23-14-21(16-31-23)18-8-6-17(7-9-18)19-10-12-26-13-11-19;/h1-14,16,22H,15H2,(H,27,30)(H,28,29);1H/t22-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEKSZORLKGTXFF-VZYDHVRKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CC(=O)O)NC(=O)C2=CC(=CS2)C3=CC=C(C=C3)C4=CC=NC=C4.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@@H](CC(=O)O)NC(=O)C2=CC(=CS2)C3=CC=C(C=C3)C4=CC=NC=C4.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide: Target Selectivity Profile of PF-00356231 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-00356231 hydrochloride is a potent, non-peptidic, and non-zinc chelating inhibitor primarily targeting matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix. This document provides a comprehensive overview of the target selectivity profile of PF-00356231, summarizing its inhibitory activity against a panel of MMPs. Detailed experimental methodologies for the key assays cited are provided, along with visualizations of the inhibition mechanism and experimental workflows to facilitate a deeper understanding of its mode of action.

Target Selectivity Profile

PF-00356231 has been evaluated for its inhibitory activity against several members of the matrix metalloproteinase family. The compound exhibits a distinct selectivity profile, with potent inhibition of MMP-13 and varying degrees of activity against other MMPs. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Target Enzyme | IC50 (µM) | Notes |

| MMP-12 | 1.4 | In the presence of acetohydroxamate (AH), the IC50 value decreases to 0.014 µM.[1][2] |

| MMP-13 | 0.00065 | In the presence of acetohydroxamate (AH), the IC50 value is 0.27 µM.[1][2] |

| MMP-3 | 0.39 | |

| MMP-9 | 0.98 | |

| MMP-8 | 1.7 |

Mechanism of Action

PF-00356231 is a non-peptidic, non-zinc chelating ligand that binds to the S1' pocket of matrix metalloproteinases.[3][4] Unlike many MMP inhibitors that directly chelate the catalytic zinc ion, PF-00356231's mechanism of action involves interactions within the substrate-binding pocket, leading to its inhibitory effect. The crystal structure of PF-00356231 in complex with MMP-12 reveals that the inhibitor's central thiophene ring is positioned over the catalytic zinc atom at a distance of approximately 5Å, placing it within the S1' pocket.[3][4] This binding mode is distinct from traditional zinc-chelating inhibitors and contributes to its selectivity profile.

Experimental Protocols

The following sections detail the methodologies used to determine the inhibitory activity of PF-00356231.

Recombinant Human MMP Expression and Purification

The catalytic domains of human MMP-3, MMP-8, MMP-9, MMP-12, and MMP-13 were expressed and purified for use in the inhibition assays. The specific procedures for expression and purification were not detailed in the provided search results.

MMP Inhibition Assay

The inhibitory potency of PF-00356231 was determined using a fluorogenic substrate assay. This method measures the enzymatic activity of MMPs by monitoring the cleavage of a quenched fluorescent substrate.

Materials:

-

Recombinant human MMP catalytic domains (MMP-3, -8, -9, -12, -13)

-

Fluorogenic peptide substrate

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)

-

This compound dissolved in DMSO

-

96-well black microtiter plates

-

Fluorescence plate reader

Workflow:

Procedure:

-

Compound Preparation: A stock solution of this compound is prepared in 100% DMSO. Serial dilutions are then made in assay buffer to achieve a range of final concentrations.

-

Enzyme and Inhibitor Incubation: The recombinant MMP enzyme is diluted in assay buffer. In a 96-well plate, the enzyme solution is mixed with the diluted PF-00356231 or vehicle control (DMSO) and pre-incubated at room temperature.

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of a fluorogenic peptide substrate.

-

Fluorescence Measurement: The increase in fluorescence, resulting from the cleavage of the substrate by the MMP, is monitored over time using a fluorescence plate reader (e.g., excitation at 340 nm and emission at 440 nm).

-

Data Analysis: The initial reaction rates are determined from the linear phase of the fluorescence signal progression. The percentage of inhibition is calculated by comparing the rates in the presence of the inhibitor to the vehicle control. IC50 values are then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

Crystallization and X-ray Diffraction

The crystal structure of the MMP-12 catalytic domain in complex with PF-00356231 was determined to elucidate the binding mode.

Procedure:

-

The purified catalytic domain of MMP-12 was co-crystallized with PF-00356231.

-

The crystallization solution contained an acetohydroxamate anion, which was observed to chelate the zinc atom in the final structure.[4]

-

X-ray diffraction data were collected from the resulting crystals.

-

The structure was solved and refined to reveal the detailed molecular interactions between PF-00356231 and the S1' pocket of MMP-12.[3][4]

Summary and Conclusion

This compound is a selective inhibitor of matrix metalloproteinases, demonstrating the highest potency against MMP-13. Its non-zinc chelating mechanism of action, involving binding to the S1' pocket, distinguishes it from many traditional MMP inhibitors. The provided data and experimental protocols offer a foundational understanding for researchers engaged in the study of MMPs and the development of novel inhibitors for therapeutic applications. Further investigation into its selectivity against a broader panel of proteases and its in vivo efficacy is warranted to fully characterize its therapeutic potential.

References

- 1. Insights from Selective Non-phosphinic Inhibitors of MMP-12 Tailored to Fit with an S1′ Loop Canonical Conformation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting p300 and CBP abolishes HOXB13-loss-induced lipogenesis and tumor metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification and Biological Validation of MMP-12 Inhibitors Guided by Pharmacophore-Based Virtual Screening and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. diva-portal.org [diva-portal.org]

In-Depth Technical Guide: Binding Affinity of PF-00356231 Hydrochloride for Matrix Metalloproteinases (MMPs)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of PF-00356231 hydrochloride for various matrix metalloproteinases (MMPs). The document summarizes quantitative binding data, details relevant experimental methodologies, and visualizes the key signaling pathways associated with the targeted MMPs.

Quantitative Binding Affinity Data

This compound, a non-peptidic and non-zinc chelating ligand, has demonstrated inhibitory activity against several members of the MMP family. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%, have been determined for five specific MMPs. The binding affinities are summarized in the table below.

| Matrix Metalloproteinase (MMP) | IC50 (μM) |

| MMP-13 | 0.00065 |

| MMP-3 | 0.39 |

| MMP-9 | 0.98 |

| MMP-12 | 1.4 |

| MMP-8 | 1.7 |

It is noteworthy that the inhibitory potency of this compound against MMP-12 and MMP-13 can be significantly enhanced in the presence of acetohydroxamate (AH). With the addition of AH, the IC50 value for MMP-12 decreases to 0.014 μM, and for MMP-13, it is reduced to 0.27 μM[1][2].

Experimental Protocols for Binding Affinity Determination

The determination of the IC50 values for this compound against various MMPs typically involves a fluorogenic substrate assay. This method provides a continuous and sensitive measurement of enzyme activity. While the precise experimental details from the original study by Morales et al. are not fully available, a representative protocol based on standard industry practices is outlined below.

Materials and Reagents

-

Recombinant Human MMPs: Catalytic domains of human MMP-3, MMP-8, MMP-9, MMP-12, and MMP-13.

-

Fluorogenic MMP Substrate: A peptide substrate with a fluorescent reporter group (e.g., Mca - (7-methoxycoumarin-4-yl)acetyl) and a quencher group (e.g., Dpa - N-3-(2,4-dinitrophenyl)-L-2,3-diaminopropionyl) separated by a cleavage site specific to the MMP being assayed. A common generic substrate is Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2.

-

Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.5) containing NaCl (e.g., 150 mM), CaCl2 (e.g., 10 mM), and a non-ionic detergent like Brij-35 (e.g., 0.05%).

-

This compound: Stock solution prepared in an appropriate solvent (e.g., DMSO) and serially diluted to the desired concentrations.

-

APMA (4-aminophenylmercuric acetate): For the activation of pro-MMPs, if the recombinant enzymes are in their inactive zymogen form.

-

96-well black microplates: For fluorescence measurements to minimize light scatter.

-

Fluorescence microplate reader: Capable of excitation and emission at the appropriate wavelengths for the chosen fluorophore and quencher pair (e.g., Ex/Em = 328/393 nm for Mca/Dpa).

Assay Procedure

-

Enzyme Activation: If using pro-MMPs, pre-incubate the enzyme with APMA (e.g., 1-2 mM) in the assay buffer at 37°C for a specified time (e.g., 1-3 hours) to achieve activation.

-

Reaction Mixture Preparation: In the wells of a 96-well plate, add the assay buffer, the activated MMP enzyme at a fixed concentration, and varying concentrations of this compound. Include control wells with the enzyme and buffer alone (no inhibitor) and wells with buffer and substrate only (background).

-

Inhibitor Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a set period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

-

Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity over time using a microplate reader. The cleavage of the substrate by the MMP separates the fluorophore from the quencher, resulting in an increase in fluorescence.

-

Data Analysis:

-

Calculate the initial reaction rates (slopes of the fluorescence versus time curves).

-

Subtract the background fluorescence from all measurements.

-

Determine the percentage of inhibition for each concentration of this compound relative to the uninhibited control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Caption: Workflow for determining the IC50 of this compound.

Signaling Pathways Associated with Targeted MMPs

The inhibition of MMPs by this compound can modulate various cellular signaling pathways implicated in physiological and pathological processes. Below are diagrams illustrating some of the key pathways regulated by the MMPs that are targeted by this inhibitor.

MMP-13 Signaling

MMP-13 is a key collagenase involved in tissue remodeling and is often upregulated in diseases like osteoarthritis and cancer. Its expression is regulated by several signaling cascades, including the TGF-β, MAPK, and NF-κB pathways.

Caption: Key signaling pathways regulating MMP-13 expression.

MMP-9 Signaling

MMP-9, a gelatinase, plays a crucial role in processes such as inflammation, wound healing, and tumor metastasis. Its expression and activity are controlled by complex signaling networks, including the PI3K/Akt and MAPK/ERK pathways.

Caption: Major signaling cascades leading to MMP-9 expression.

MMP-8, MMP-3, and MMP-12 Signaling

The regulation of MMP-8 (neutrophil collagenase), MMP-3 (stromelysin-1), and MMP-12 (macrophage elastase) also involves intricate signaling pathways, often overlapping with those for MMP-13 and MMP-9. The MAPK and NF-κB pathways are central to their expression in response to inflammatory stimuli.

Caption: Convergent signaling pathways regulating MMP-3, -8, and -12.

References

The Structure-Activity Relationship of PF-00356231 Hydrochloride: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

PF-00356231 hydrochloride is a potent and selective, non-peptidic, and non-zinc-chelating inhibitor of matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. Dysregulation of MMP activity has been implicated in a variety of pathological conditions, including arthritis, cancer, and cardiovascular diseases, making them attractive targets for therapeutic intervention. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, drawing from available data to inform future drug discovery and development efforts in this area.

Core Structure and Inhibitory Profile

PF-00356231, chemically known as (3R)-3-Phenyl-3-[({4-[4-(4-pyridinyl)phenyl]-2-thienyl}carbonyl)amino]propanoic acid, possesses a distinct molecular architecture centered around a thiophene scaffold. This core structure is crucial for its interaction with the active site of MMPs.

Table 1: Inhibitory Activity of this compound against various Matrix Metalloproteinases

| MMP Target | IC50 (μM) |

| MMP-13 (Collagenase-3) | 0.00065 |

| MMP-3 (Stromelysin-1) | 0.39 |

| MMP-9 (Gelatinase B) | 0.98 |

| MMP-12 (Macrophage Metalloelastase) | 1.4 |

| MMP-8 (Neutrophil Collagenase) | 1.7 |

Structure-Activity Relationship (SAR) Insights

A logical relationship for the SAR of thiophene-based MMP inhibitors can be visualized as follows:

Caption: Logical flow of SAR for thiophene-based MMP inhibitors.

Experimental Protocols

The determination of the inhibitory activity of compounds like PF-00356231 relies on robust and standardized experimental protocols. A general workflow for evaluating potential MMP inhibitors is outlined below.

General MMP Inhibition Assay Protocol

A common method for assessing MMP inhibition is the fluorescent substrate assay. This assay measures the cleavage of a fluorogenic peptide substrate by the target MMP in the presence and absence of an inhibitor.

Caption: General workflow for an MMP inhibition fluorescent assay.

Detailed Steps:

-

Reagent Preparation: All reagents, including the specific MMP enzyme, the test inhibitor (PF-00356231), and a fluorogenic substrate, are prepared in an appropriate assay buffer.

-

Enzyme-Inhibitor Pre-incubation: The MMP enzyme is typically pre-incubated with varying concentrations of the inhibitor for a defined period to allow for binding to reach equilibrium.

-

Initiation of Reaction: The enzymatic reaction is initiated by the addition of the fluorogenic substrate.

-

Signal Detection: The increase in fluorescence, resulting from the cleavage of the substrate by the active enzyme, is monitored over time using a fluorescence plate reader.

-

Data Analysis: The rate of reaction is calculated from the linear phase of the fluorescence curve. The percentage of inhibition at each inhibitor concentration is determined relative to a control (enzyme and substrate without inhibitor). The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is then calculated by fitting the data to a dose-response curve.

Signaling Pathways

MMPs are key regulators of the tumor microenvironment and are involved in various signaling pathways that drive cancer progression. Inhibition of MMPs, such as MMP-13, can modulate these pathways.

Caption: Simplified overview of a signaling pathway leading to MMP expression.

Inhibition of MMPs by compounds like PF-00356231 can interrupt the downstream consequences of these signaling pathways, such as the degradation of the extracellular matrix, which is a critical step in tumor invasion and metastasis.

Conclusion

This compound represents a significant lead in the development of non-peptidic MMP inhibitors. Its high potency, particularly against MMP-13, underscores the potential of the thiophene scaffold in designing selective inhibitors. While detailed SAR data for a broad range of analogs remains proprietary, the structural features of PF-00356231 provide valuable insights for medicinal chemists. Further exploration of substitutions on the thiophene ring and the nature of the P1' and P2' groups is warranted to optimize potency, selectivity, and pharmacokinetic profiles, ultimately leading to the development of novel therapeutics for MMP-driven diseases.

Technical Guide: In Vitro Applications of PF-00356231 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro studies involving PF-00356231 hydrochloride, a potent, broad-spectrum inhibitor of matrix metalloproteinases (MMPs). This document summarizes the cell lines in which this compound has been tested, presents quantitative data on its inhibitory activity, details experimental methodologies, and visualizes its role in relevant signaling pathways.

Introduction to this compound

This compound is a specific, non-peptidic, non-zinc chelating ligand that primarily functions as an inhibitor of several matrix metalloproteinases.[1][2] Its ability to target multiple MMPs makes it a valuable tool for investigating the roles of these enzymes in various biological processes, including cancer cell invasion and inflammation.[3][4]

Cell Lines Tested with this compound

This compound has been utilized in studies involving both cancer and immune cell lines to investigate its effects on cell motility and inflammatory responses. The following table summarizes the cell lines in which this compound has been tested and the key findings.

| Cell Line | Cell Type | Organism | Key Findings | Reference |

| LNCaP | Prostate Cancer | Human | Significantly abolished HOXB13-knockdown-induced cell invasion. Cell proliferation was minimally affected. | [3] |

| PC-3M | Prostate Cancer | Human | Significantly abolished HOXB13-knockdown-induced cell invasion. Cell proliferation was minimally affected. | [3] |

| RAW264.7 | Macrophage | Mouse | Used to study the role of MMP-12 in LPS-induced inflammatory responses. | [4][5] |

| Primary T cells | T lymphocyte | Human | Used in cell culture media to inhibit MMP activity. | [5][6] |

| Primary Macrophages | Macrophage | Human | Used in cell culture media to inhibit MMP activity. | [5][6] |

Quantitative Data: Inhibitory Activity

The primary quantitative data available for this compound are its half-maximal inhibitory concentrations (IC50) against a range of matrix metalloproteinases. This information is crucial for understanding its potency and selectivity.

| Target MMP | IC50 Value (μM) | Reference |

| MMP-12 | 1.4 | [1][2] |

| MMP-13 | 0.00065 | [1] |

| MMP-9 | 0.98 | [1] |

| MMP-8 | 1.7 | [1] |

| MMP-3 | 0.39 | [1] |

| MMP-2 | > 100 | [7] |

Experimental Protocols

Detailed methodologies are essential for replicating and building upon existing research. The following sections describe the key experimental protocols used in studies involving this compound.

In Vitro Cell Invasion Assay (LNCaP and PC-3M cells)

This protocol was utilized to assess the impact of this compound on the invasive potential of prostate cancer cells where HOXB13 was knocked down.[3]

-

Cell Culture: LNCaP and PC-3M cells were cultured in RPMI 1640 or DMEM supplemented with 10% FBS and 1% penicillin/streptomycin.

-

Inhibitor Treatment: this compound was used as a broad-spectrum MMP inhibitor to block multiple MMPs simultaneously.

-

Invasion Assay: The specific type of invasion assay (e.g., Matrigel Boyden chamber) was not detailed in the abstract, but such assays typically involve seeding cells in the upper chamber of a transwell insert coated with a basement membrane matrix. The lower chamber contains a chemoattractant.

-

Quantification: After a set incubation period, non-invading cells are removed from the top of the insert, and the invading cells on the bottom are stained and counted. The study reported that this compound significantly abolished the increased cell motility induced by HOXB13 knockdown.[3]

Macrophage Inflammation Assay (RAW264.7 cells)

This protocol was employed to investigate the role of ADAM-10 and MMP-12 in lipopolysaccharide (LPS)-induced inflammation in macrophages.[4][5]

-

Cell Culture: RAW264.7 macrophage cells were cultured in appropriate media.

-

Inhibitor Pre-treatment: Cells were pre-treated with 1.5μM of the MMP-12 inhibitor (PF-00356231) for 12 hours.

-

LPS Stimulation: Following pre-treatment, cells were stimulated with 1μg/ml of LPS for an additional 12 hours to induce an inflammatory response.

-

Analysis: The study then likely assessed markers of inflammation (e.g., cytokine expression) to determine the effect of MMP-12 inhibition on the LPS-induced inflammatory cascade.

Signaling Pathways and Mechanisms of Action

This compound exerts its effects by inhibiting the enzymatic activity of MMPs, which are key players in extracellular matrix remodeling and cell signaling. The following diagrams illustrate the pathways in which this inhibitor has been implicated.

Caption: HOXB13 loss-induced cell invasion pathway and the inhibitory action of this compound.

Caption: Role of MMP-12 in LPS-induced inflammation via ADAM-10, and its inhibition by this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. PF-00356231 (hydrochloride) - MedChem Express [bioscience.co.uk]

- 3. Targeting p300 and CBP abolishes HOXB13-loss-induced lipogenesis and tumor metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scienceopen.com [scienceopen.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Challenges in Matrix Metalloproteinases Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

PF-00356231 Hydrochloride: A Technical Guide for In Vitro vs. In Vivo Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-00356231 hydrochloride is a potent, non-peptidic, and non-zinc chelating inhibitor of matrix metalloproteinase-12 (MMP-12), also known as macrophage elastase. As a key enzyme implicated in the degradation of the extracellular matrix, MMP-12 is a significant therapeutic target in various pathologies, including inflammatory diseases and cancer. This technical guide provides a comprehensive overview of this compound for its application in both in vitro and in vivo studies. It summarizes the available quantitative data, details experimental protocols for key assays, and visualizes the relevant signaling pathways and experimental workflows. Notably, while substantial in vitro characterization of this compound is available, publicly accessible in vivo data, including pharmacokinetic and efficacy studies, is conspicuously absent.

Introduction to this compound

This compound is a small molecule inhibitor that selectively targets matrix metalloproteinase-12 (MMP-12). MMPs are a family of zinc-dependent endopeptidases involved in the breakdown of extracellular matrix components. MMP-12, in particular, is primarily expressed by activated macrophages and plays a crucial role in tissue remodeling, inflammation, and cell migration.[1] Dysregulation of MMP-12 activity has been linked to the pathogenesis of chronic obstructive pulmonary disease (COPD), atherosclerosis, and cancer progression.[1]

PF-00356231 distinguishes itself as a non-zinc chelating inhibitor. Its mechanism of action involves binding to the S1' pocket of the MMP-12 enzyme, a departure from many traditional MMP inhibitors that chelate the catalytic zinc ion. This specificity offers the potential for a more targeted therapeutic effect with a reduced off-target profile.

In Vitro Studies

The primary application of this compound to date has been in in vitro settings to probe the function of MMP-12 in various cellular processes.

Quantitative Data

The inhibitory activity of this compound has been characterized against a panel of matrix metalloproteinases. There is a notable discrepancy in the reported IC50 value for its primary target, MMP-12, with some sources citing a value in the nanomolar range and others in the micromolar range. The seminal publication on the crystal structure of PF-00356231 bound to MMP-12 does not explicitly state the IC50 value, leading to reliance on secondary sources and vendor-provided data. For the purpose of this guide, we present the range of reported values.

| Target Enzyme | IC50 (µM) | Reference |

| MMP-12 | 0.014 - 1.4 | [2][3] |

| MMP-13 | 0.00065 | [2][3] |

| MMP-3 | 0.39 | [2][3] |

| MMP-9 | 0.98 | [2][3] |

| MMP-8 | 1.7 | [2][3] |

Note: The inhibitory activity of PF-00356231 against MMP-12 and MMP-13 has been reported to be significantly enhanced in the presence of acetohydroxamate (AH).[2][3]

Experimental Protocols

This protocol describes a typical method to determine the inhibitory activity of this compound against MMP-12 in vitro.

Materials:

-

Recombinant human MMP-12 (active form)

-

Fluorogenic MMP-12 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)

-

This compound

-

DMSO (for compound dilution)

-

96-well black microplate

-

Fluorometric microplate reader

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

Create a serial dilution of the compound in Assay Buffer to achieve the desired final concentrations. Include a vehicle control (DMSO in Assay Buffer).

-

In the 96-well plate, add the diluted compound or vehicle control.

-

Add the recombinant human MMP-12 enzyme to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the fluorogenic MMP-12 substrate to each well.

-

Immediately begin kinetic reading on a fluorometric microplate reader at the appropriate excitation and emission wavelengths for the chosen substrate.

-

Monitor the increase in fluorescence over time, which corresponds to the cleavage of the substrate by MMP-12.

-

Calculate the initial reaction velocities (V) for each concentration of the inhibitor.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

This protocol, adapted from Chen et al. (2015), assesses the effect of PF-00356231 on cancer cell migration and invasion.[1]

Materials:

-

Nasopharyngeal carcinoma (NPC) cells (e.g., NPC-TW02, NPC-HK1)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

Transwell inserts (8 µm pore size)

-

Matrigel (for invasion assay)

-

Serum-free medium

-

Medium with chemoattractant (e.g., 20% FBS)

-

Cotton swabs

-

Methanol (for fixation)

-

Crystal Violet stain

Procedure:

-

Cell Preparation: Culture NPC cells to ~80% confluency. Starve the cells in serum-free medium for 24 hours prior to the assay.

-

Transwell Preparation:

-

Migration Assay: Place Transwell inserts into a 24-well plate.

-

Invasion Assay: Coat the top of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.

-

-

Cell Seeding: Resuspend the starved cells in serum-free medium containing various concentrations of this compound (e.g., 0, 25, 50 nM) or a vehicle control. Seed the cell suspension into the upper chamber of the Transwell inserts.[1]

-

Chemoattraction: Add medium containing a chemoattractant (e.g., 20% FBS) to the lower chamber of the 24-well plate.

-

Incubation: Incubate the plate for a specified period (e.g., 24-48 hours) to allow for cell migration or invasion.

-

Cell Removal: After incubation, carefully remove the non-migrated/non-invaded cells from the upper surface of the insert with a cotton swab.

-

Fixation and Staining: Fix the cells that have migrated/invaded to the lower surface of the insert with methanol, and then stain with Crystal Violet.

-

Quantification: Elute the Crystal Violet stain and measure the absorbance, or count the number of stained cells in several random fields under a microscope.

-

Data Analysis: Compare the number of migrated/invaded cells in the PF-00356231-treated groups to the vehicle control group.

In Vivo Studies

A thorough search of the scientific literature and public databases reveals a significant lack of publicly available in vivo data for this compound. There are no published studies detailing its pharmacokinetics (absorption, distribution, metabolism, and excretion), pharmacodynamics, or efficacy in animal models of disease.

This absence of data presents a considerable knowledge gap and limits the translation of the promising in vitro findings to a preclinical or clinical setting. Researchers interested in utilizing PF-00356231 for in vivo studies would need to conduct foundational pharmacokinetic and tolerability studies to establish appropriate dosing regimens and routes of administration.

Signaling Pathways and Experimental Workflows

MMP-12 Signaling in Cancer Progression

MMP-12 contributes to cancer progression through several mechanisms, primarily by degrading the extracellular matrix to facilitate cell migration and invasion. It can also modulate the activity of other signaling molecules in the tumor microenvironment.

Experimental Workflow: In Vitro Inhibition of Cell Invasion

The following diagram illustrates a typical workflow for assessing the effect of this compound on cancer cell invasion.

Conclusion and Future Directions

This compound is a valuable research tool for the in vitro study of MMP-12. Its non-zinc chelating mechanism of inhibition and selectivity profile make it a useful probe for dissecting the roles of MMP-12 in various cellular processes, particularly in the context of cancer cell migration and invasion.

The significant gap in our understanding of this compound's in vivo properties is a major limitation to its further development. Future research should prioritize the characterization of its pharmacokinetic profile, including its bioavailability, half-life, and metabolic fate in relevant animal models. Subsequently, efficacy studies in models of inflammatory diseases or cancer are warranted to determine its therapeutic potential. The discrepancy in the reported IC50 values also highlights the need for standardized and well-documented enzymatic assays in future publications. Without this fundamental in vivo data, this compound will remain a tool for basic research rather than a viable preclinical candidate.

References

PF-00356231 Hydrochloride: A Potent Matrix Metalloproteinase Inhibitor - A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-00356231 hydrochloride is a potent, non-peptidic inhibitor of matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. This technical guide provides a comprehensive overview of the available scientific information on PF-00356231, focusing on its discovery, mechanism of action, and key in vitro activity. While a detailed development history and extensive experimental protocols are not publicly available, this document synthesizes the existing data to serve as a valuable resource for researchers in the fields of pharmacology and drug discovery.

Introduction

Matrix metalloproteinases (MMPs) play a crucial role in various physiological processes, including tissue remodeling, wound healing, and angiogenesis. However, their dysregulation is implicated in the pathogenesis of numerous diseases, such as cancer, arthritis, and cardiovascular disorders. This has led to significant efforts in the pharmaceutical industry to develop MMP inhibitors as potential therapeutic agents. This compound emerged from these efforts as a selective inhibitor of several MMPs.

Discovery and Origins

While specific details regarding the comprehensive discovery and development history of this compound by Pfizer are not extensively documented in publicly accessible literature, its origins can be traced back to research focused on identifying novel, non-peptidic inhibitors of MMPs. A key scientific publication in 2004 by Morales R. and colleagues in the Journal of Molecular Biology described the crystal structures of novel non-peptidic, non-zinc chelating inhibitors, including a compound closely related to PF-00356231, bound to MMP-12. This indicates that the compound was synthesized and undergoing preclinical evaluation around this period.

Mechanism of Action

This compound exerts its inhibitory effect by binding to the active site of MMPs. It is classified as a non-peptidic and non-zinc chelating ligand, distinguishing it from many early-generation MMP inhibitors that relied on zinc chelation for their activity. The binding of PF-00356231 to the enzyme's catalytic domain prevents the binding and subsequent cleavage of its natural substrates, thereby inhibiting tissue degradation and remodeling processes mediated by these enzymes.

Signaling Pathway

The primary signaling pathway influenced by PF-00356231 is the inhibition of the enzymatic activity of specific MMPs. This, in turn, modulates downstream events that are dependent on MMP-mediated processing of signaling molecules and extracellular matrix components.

Figure 1: Simplified signaling pathway showing the inhibitory action of PF-00356231 on MMPs.

Quantitative Data

The inhibitory activity of this compound against a panel of MMPs has been characterized, with IC50 values reported in various sources.

| Target MMP | IC50 (μM) |

| MMP-12 | 1.4 |

| MMP-13 | 0.00065 |

| MMP-3 | 0.39 |

| MMP-8 | 1.7 |

| MMP-9 | 0.98 |

Note: These values are compiled from commercially available data sheets and may vary depending on the specific assay conditions.

Experimental Protocols

Detailed experimental protocols for the discovery and development of PF-00356231 are proprietary and not publicly available. However, a general workflow for assessing the in vitro efficacy of an MMP inhibitor is outlined below.

General MMP Inhibition Assay Workflow

Figure 2: Generalized workflow for an in vitro MMP inhibition assay.

Development Status

Based on the limited publicly available information, the clinical development status of this compound is unclear. There are no readily accessible records of this compound entering clinical trials. It is possible that its development was discontinued during the preclinical phase for various reasons, which is a common outcome in the drug development process.

Conclusion

This compound is a potent and selective inhibitor of several matrix metalloproteinases, with notable in vitro activity. While its detailed discovery and development history remain largely undisclosed, the available data highlight its potential as a chemical tool for studying the roles of specific MMPs in health and disease. Further research would be necessary to fully elucidate its therapeutic potential. This technical guide provides a consolidated source of the current knowledge on this compound to aid researchers in their investigations.

Unveiling the Off-Target Profile of PF-00356231 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-00356231 hydrochloride is a potent and selective inhibitor of matrix metalloproteinase-12 (MMP-12), an enzyme implicated in the pathogenesis of chronic obstructive pulmonary disease (COPD) and other inflammatory conditions. As with any therapeutic candidate, a thorough understanding of its off-target effects is paramount for a comprehensive safety and efficacy assessment. This technical guide provides an in-depth analysis of the known off-target interactions of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows.

Off-Target Activity Profile

The primary off-target activity of this compound has been characterized against other members of the matrix metalloproteinase family. The following table summarizes the available quantitative data on the inhibitory potency of this compound against its primary target (MMP-12) and several off-target MMPs.

| Target | IC50 (μM) | Fold Selectivity vs. MMP-12 |

| MMP-12 | 1.4 | - |

| MMP-13 | 0.00065 | 2154x more potent |

| MMP-3 | 0.39 | 3.6x more potent |

| MMP-9 | 0.98 | 1.4x more potent |

| MMP-8 | 1.7 | 1.2x less potent |

Data sourced from Morales R, et al. J Mol Biol. 2004 Aug 20;341(4):1063-76.[1][2][3]

It is noteworthy that in the presence of acetohydroxamate (AH), the inhibitory potency of this compound against MMP-12 and MMP-13 is significantly increased, with IC50 values decreasing to 0.014 μM and 0.27 μM, respectively.[1][2]

Currently, there is no publicly available data on the off-target effects of this compound against other enzyme families, such as kinases, or on its interaction with cellular signaling pathways beyond its direct enzymatic inhibition of MMPs.

Experimental Protocols

The determination of the half-maximal inhibitory concentration (IC50) values for this compound against various MMPs was conducted using a fluorogenic substrate-based enzymatic assay. The following is a generalized protocol based on standard methodologies for MMP inhibition assays.

Materials:

-

Recombinant human MMP catalytic domains (MMP-3, MMP-8, MMP-9, MMP-12, MMP-13)

-

Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35

-

This compound (dissolved in DMSO)

-

96-well black microplates

-

Fluorometric microplate reader

Procedure:

-

Enzyme Preparation: Recombinant MMPs were activated according to the manufacturer's instructions. The activated enzymes were then diluted in Assay Buffer to a final concentration that yields a linear rate of substrate cleavage over the desired reaction time.

-

Inhibitor Preparation: A stock solution of this compound was prepared in 100% DMSO. A dilution series was then prepared in Assay Buffer to achieve a range of final inhibitor concentrations.

-

Assay Reaction:

-

To each well of a 96-well plate, add a pre-determined volume of the diluted enzyme solution.

-

Add an equal volume of the diluted this compound or vehicle control (Assay Buffer with the same final DMSO concentration).

-

Incubate the enzyme-inhibitor mixture at room temperature for a pre-determined period (e.g., 30 minutes) to allow for inhibitor binding.

-

-

Substrate Addition and Measurement:

-

Initiate the enzymatic reaction by adding a pre-determined volume of the fluorogenic MMP substrate to each well.

-

Immediately begin monitoring the increase in fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for the specific fluorophore and quencher pair (e.g., Ex/Em = 328/393 nm).

-

Kinetic readings were taken at regular intervals for a specified duration (e.g., 30-60 minutes).

-

-

Data Analysis:

-

The initial reaction velocities (rates of fluorescence increase) were calculated for each inhibitor concentration.

-

The percentage of inhibition was calculated relative to the vehicle control.

-

IC50 values were determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

-

Visualizations

As there is currently no available information on the specific signaling pathways modulated by this compound, a generalized diagram of a matrix metalloproteinase-mediated signaling pathway is provided below for illustrative purposes. Inhibition of MMPs by PF-00356231 would block the downstream events depicted.

The following diagram illustrates the general workflow for determining the IC50 of an enzyme inhibitor.

References

PF-00356231 Hydrochloride: A Technical Guide for its Application as a Chemical Probe for MMP-12

For Researchers, Scientists, and Drug Development Professionals

Introduction

Matrix metalloproteinase-12 (MMP-12), also known as macrophage elastase, is a zinc-dependent endopeptidase implicated in a variety of physiological and pathological processes, including tissue remodeling, inflammation, and cancer metastasis. Its role in diseases such as chronic obstructive pulmonary disease (COPD) and atherosclerosis has made it a significant target for therapeutic intervention. PF-00356231 hydrochloride is a potent and selective, non-peptidic, non-zinc chelating inhibitor of MMP-12, making it a valuable tool for studying the biological functions of this enzyme. This technical guide provides an in-depth overview of this compound as a chemical probe for MMP-12, including its inhibitory activity, relevant signaling pathways, and experimental protocols.

Data Presentation: Inhibitory Profile of PF-00356231

The inhibitory activity of PF-00356231 is commonly measured by its half-maximal inhibitory concentration (IC50). It is important to note that different sources report conflicting IC50 values for PF-00356231 against MMP-12. This discrepancy may be due to variations in experimental conditions, such as the presence or absence of other substances. For instance, the presence of acetohydroxamate (AH) has been shown to significantly decrease the IC50 value of PF-00356231 for MMP-12.[1][2]

Table 1: In Vitro Inhibitory Activity of this compound against various MMPs

| MMP Target | IC50 (µM) - Source A[1][2][3] | IC50 (nM) - Source B[4] |

| MMP-12 | 1.4 | 14 |

| MMP-3 | 0.39 | - |

| MMP-8 | 1.7 | - |

| MMP-9 | 0.98 | - |

| MMP-13 | 0.00065 | - |

Table 2: Effect of Acetohydroxamate (AH) on the Inhibitory Activity of this compound

| MMP Target | IC50 (µM) in the presence of AH[1][2] |

| MMP-12 | 0.014 |

| MMP-13 | 0.27 |

MMP-12 Signaling Pathways

MMP-12 plays a crucial role in inflammatory signaling cascades. Understanding these pathways is essential for designing and interpreting experiments using PF-00356231.

MMP-12 in Macrophage Proliferation and Inflammation

MMP-12, primarily secreted by macrophages, can modulate the proliferation of these immune cells and the production of pro-inflammatory cytokines through the ERK/P38 MAPK signaling pathway.

MMP-12 in Epithelial Cell Signaling and Chemokine Production

In epithelial cells, MMP-12 can induce the expression and release of the chemokine IL-8 (CXCL8) via transactivation of the Epidermal Growth Factor Receptor (EGFR) and subsequent activation of the ERK1/2 signaling pathway.

Experimental Protocols

The following are representative protocols for assessing the activity of MMP-12 and the inhibitory potential of compounds like PF-00356231. Note that the specific protocol used for the initial characterization of PF-00356231 is detailed in Morales R, et al. J Mol Biol. 2004 Aug 20;341(4):1063-76, which should be consulted for precise experimental conditions if available.

In Vitro MMP-12 Inhibition Assay (Fluorogenic Substrate)

This protocol describes a common method for determining the IC50 of an inhibitor against MMP-12 using a fluorogenic substrate.

Methodology:

-

Reagent Preparation:

-

Reconstitute recombinant human MMP-12 in assay buffer to the desired concentration.

-

Prepare a stock solution of the fluorogenic MMP substrate in DMSO and dilute to the working concentration in assay buffer.

-

Prepare a serial dilution of this compound in assay buffer.

-

-

Assay Procedure:

-

To the wells of a 96-well microplate, add assay buffer, followed by the different concentrations of PF-00356231.

-

Add the diluted MMP-12 enzyme to each well (except for the no-enzyme control).

-

Pre-incubate the plate at 37°C for 15-30 minutes.

-

Initiate the reaction by adding the fluorogenic substrate to all wells.

-

Incubate the plate at 37°C, protected from light, for the desired time period (e.g., 60 minutes).

-

Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the chosen substrate.

-

-

Data Analysis:

-

Subtract the background fluorescence (no-enzyme control) from all readings.

-

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a suitable dose-response curve.

-

In Vivo Studies

-

LPS-induced pulmonary inflammation: Intratracheal or intranasal administration of lipopolysaccharide (LPS) in rodents induces an inflammatory response characterized by the influx of macrophages and neutrophils, and increased MMP-12 expression.

-

Cigarette smoke-induced COPD: Chronic exposure of mice to cigarette smoke leads to the development of emphysema and other features of COPD, with a key role for MMP-12 in the pathogenesis.

-

Elastase-induced emphysema: Intratracheal instillation of elastase in rodents directly damages the lung parenchyma, mimicking the destructive effects of MMP-12.

In such models, PF-00356231 could be administered systemically or locally to investigate the in vivo consequences of MMP-12 inhibition on inflammatory cell recruitment, cytokine production, and tissue remodeling.

Conclusion

This compound is a valuable chemical probe for elucidating the multifaceted roles of MMP-12 in health and disease. Its non-peptidic and non-zinc chelating nature offers advantages in terms of specificity. Researchers utilizing this compound should be mindful of the reported variations in its IC50 value and consider the specific experimental context. The provided signaling pathways and experimental protocols offer a framework for the effective application of PF-00356231 in advancing our understanding of MMP-12 biology and its potential as a therapeutic target.

References

An In-depth Technical Guide to PF-00356231 Hydrochloride: A Selective Matrix Metalloproteinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-00356231 hydrochloride (CAS Number: 820223-77-6) is a potent and selective, non-peptidic, non-zinc chelating inhibitor of matrix metalloproteinase-12 (MMP-12), also known as macrophage elastase. MMP-12 is a key enzyme implicated in the degradation of the extracellular matrix, particularly elastin, and plays a significant role in various physiological and pathological processes, including tissue remodeling, inflammation, and the progression of diseases such as chronic obstructive pulmonary disease (COPD) and cancer. This technical guide provides a comprehensive overview of the biochemical properties, mechanism of action, experimental protocols for its evaluation, and the key signaling pathways modulated by the inhibition of MMP-12 with this compound.

Chemical and Physical Properties

This compound is a synthetic molecule belonging to the class of phenylpyridines.[1] Its fundamental properties are summarized in the table below.

| Property | Value |

| CAS Number | 820223-77-6 |

| Molecular Formula | C₂₅H₂₁ClN₂O₃S |

| Molecular Weight | 464.96 g/mol |

| Synonyms | (3R)-3-Phenyl-3-[({4-[4-(4-pyridinyl)phenyl]-2-thienyl}carbonyl)amino]propanoic acid hydrochloride |

Mechanism of Action and Biochemical Data

This compound functions as a competitive inhibitor of matrix metalloproteinases, with a notable selectivity for MMP-12.[2] Unlike many traditional MMP inhibitors, it employs a non-zinc chelating mechanism of action, which can offer a more specific inhibitory profile and potentially reduce off-target effects associated with broad-spectrum zinc chelation. The inhibitory potency of this compound against a panel of MMPs has been determined through in vitro enzymatic assays, with the half-maximal inhibitory concentrations (IC₅₀) summarized below.

| Target MMP | IC₅₀ (μM) |

| MMP-12 | 1.4 |

| MMP-13 | 0.00065 |

| MMP-3 | 0.39 |

| MMP-9 | 0.98 |

| MMP-8 | 1.7 |

Data sourced from MedChemExpress and Proteintech product data sheets, referencing Morales R, et al. J Mol Biol. 2004 Aug 20;341(4):1063-76.[2]

Experimental Protocols

The following sections detail standardized methodologies for the evaluation of this compound's inhibitory activity against MMP-12. These protocols are based on commonly used fluorometric and colorimetric inhibitor screening assays.

Fluorometric MMP-12 Inhibitor Screening Assay

This assay quantifies MMP-12 activity by measuring the fluorescence generated from the cleavage of a quenched fluorogenic peptide substrate.

Materials:

-

Recombinant human MMP-12 enzyme

-

MMP Fluorogenic Substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)

-

This compound

-

Assay Buffer (e.g., 50 mM Tris, 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35, pH 7.5)

-

96-well black microplate

-

Fluorescence microplate reader (Ex/Em = 328/420 nm)

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

-

Create a dilution series of this compound in Assay Buffer to achieve the desired final concentrations.

-

Dilute the MMP-12 enzyme and the fluorogenic substrate in Assay Buffer to their optimal working concentrations.

-

-

Assay Setup:

-

To the wells of the 96-well plate, add the diluted this compound solutions.

-

Include control wells: a positive control (enzyme and substrate, no inhibitor) and a negative control (substrate, no enzyme).

-

Add the diluted MMP-12 enzyme to all wells except the negative control.

-

Incubate the plate at 37°C for 30-60 minutes to allow for inhibitor-enzyme interaction.

-

-

Reaction Initiation and Measurement:

-

Initiate the enzymatic reaction by adding the diluted fluorogenic substrate to all wells.

-

Immediately begin kinetic reading of fluorescence intensity at Ex/Em = 328/420 nm at regular intervals (e.g., every 1-2 minutes) for 15-30 minutes at 37°C.

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each concentration of the inhibitor.

-

Determine the percent inhibition relative to the positive control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

-

Caption: Workflow for determining the IC₅₀ of this compound using a fluorometric assay.

Colorimetric MMP-12 Inhibitor Screening Assay

This assay relies on the cleavage of a thiopeptide substrate by MMP-12, which produces a sulfhydryl group that reacts with DTNB (Ellman's reagent) to generate a colored product detectable by absorbance.[3]

Materials:

-

Recombinant human MMP-12 enzyme

-

Thiopeptide substrate (e.g., Ac-PLG-[2-mercapto-4-methyl-pentanoyl]-LG-OC₂H₅)

-

DTNB [5,5'-dithiobis(2-nitrobenzoic acid)]

-

This compound

-

Assay Buffer

-

96-well clear microplate

-

Absorbance microplate reader (412 nm)

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution and a dilution series of this compound in Assay Buffer.

-

Dilute the MMP-12 enzyme and the thiopeptide substrate in Assay Buffer.

-

-

Assay Setup:

-

Add the diluted this compound solutions to the wells of the 96-well plate.

-

Include positive and negative controls as described for the fluorometric assay.

-

Add the diluted MMP-12 enzyme to all wells except the negative control.

-

Add DTNB to all wells.

-

Incubate the plate at 37°C for 30-60 minutes.

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding the diluted thiopeptide substrate to all wells.

-

Measure the absorbance at 412 nm kinetically over 15-30 minutes at 37°C.

-

-

Data Analysis:

-

The data analysis is analogous to the fluorometric assay, using the rate of change in absorbance to determine the IC₅₀ value.

-

Signaling Pathways Modulated by MMP-12 Inhibition

MMP-12 is a critical modulator of the cellular microenvironment. Its enzymatic activity on extracellular matrix components and other signaling molecules can initiate downstream signaling cascades that influence inflammation, cell migration, and tissue remodeling. Inhibition of MMP-12 by this compound can therefore have significant effects on these pathways.

Overview of MMP-12 Mediated Signaling

Activated MMP-12, often secreted by macrophages, can cleave various substrates, including elastin. The resulting elastin fragments can act as signaling molecules, for example, by binding to receptors on inflammatory cells and promoting further inflammation. Additionally, MMP-12 can process and activate other signaling molecules, such as cytokines and chemokines, amplifying inflammatory responses.

Caption: A simplified overview of the signaling cascade initiated by inflammatory stimuli, leading to MMP-12 secretion and its downstream effects.

Impact of this compound on MMP-12 Signaling

By inhibiting the catalytic activity of MMP-12, this compound effectively blocks the downstream consequences of its enzymatic action. This includes the prevention of excessive extracellular matrix degradation and the attenuation of pro-inflammatory signaling cascades.

Caption: The mechanism of action of this compound in blocking the downstream effects of MMP-12.

Conclusion

This compound is a valuable research tool for investigating the roles of MMP-12 in health and disease. Its selectivity and non-zinc chelating mechanism of action make it a more targeted inhibitor compared to broad-spectrum MMP inhibitors. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for researchers to effectively utilize and understand the biochemical and cellular effects of this compound. Further research into the in vivo efficacy and safety of this compound and similar selective MMP-12 inhibitors may pave the way for novel therapeutic strategies for a range of inflammatory and tissue-destructive diseases.

References

Methodological & Application

Application Notes and Protocols for PF-00356231 Hydrochloride in Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-00356231 hydrochloride is a potent and specific, non-peptidic, non-zinc chelating inhibitor of several matrix metalloproteinases (MMPs).[1][2] MMPs are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix (ECM) and play crucial roles in tissue remodeling, inflammation, and cancer metastasis.[1][3][4] Dysregulation of MMP activity is implicated in various pathologies, making them important therapeutic targets.[3][4] this compound exhibits inhibitory activity against several MMPs, with varying potencies.[1][2][5]

This document provides detailed protocols for utilizing this compound in cell-based assays to investigate its inhibitory effects on MMP activity.

Mechanism of Action and Signaling Pathways

MMPs are key regulators of the cellular microenvironment. They are secreted as inactive zymogens (pro-MMPs) and, upon activation, degrade various components of the ECM, such as collagen, fibronectin, and laminin.[4] This degradation facilitates cell migration, invasion, and proliferation.[1] MMPs also modulate signaling pathways by cleaving and releasing growth factors, cytokines, and cell surface receptors.[3] Several signaling pathways, including Ras/MAPK, Wnt/β-catenin, and NF-κB, can drive the expression of MMPs.[3]

This compound acts by binding to the catalytic domain of specific MMPs, thereby inhibiting their enzymatic activity.[2] Its inhibitory profile makes it a valuable tool for studying the roles of specific MMPs in various cellular processes.

Quantitative Data Summary

The inhibitory activity of this compound against various MMPs is summarized below.

| Target MMP | IC50 (µM) | Reference |

| MMP-13 | 0.00065 | [1][2][5] |

| MMP-3 | 0.39 | [1][2][5] |

| MMP-9 | 0.98 | [1][2][5] |

| MMP-12 | 1.4 | [1][2][5] |

| MMP-8 | 1.7 | [1][2][5] |

Note: IC50 values can vary depending on the assay conditions.

Experimental Protocols

The following protocols provide a general framework for assessing the efficacy of this compound in cell-based assays. It is recommended to optimize these protocols for your specific cell line and experimental conditions.

Preparation of this compound Stock Solution

-

Solubility: this compound is soluble in DMSO at a concentration of 18.9 mg/mL (40.6 mM).[5]

-

Procedure:

-

Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in sterile DMSO.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C for up to 3 years as a powder or at -80°C for up to 1 year in solvent.[5]

-

Cell Culture and Treatment

-

Cell Lines: Select a cell line known to express the MMP of interest. This can be determined by literature search, qPCR, or Western blotting.

-

Procedure:

-

Culture the cells in their recommended growth medium until they reach the desired confluency (typically 70-80%).

-

Seed the cells into appropriate culture plates (e.g., 96-well plates for activity assays, larger plates for collecting conditioned media for Western blotting).

-

Allow the cells to adhere overnight.

-

The following day, replace the growth medium with a serum-free or low-serum medium to reduce background protease activity from serum components.

-

Prepare a series of dilutions of this compound in the serum-free/low-serum medium. It is recommended to perform a dose-response experiment with concentrations ranging from nanomolar to micromolar, bracketing the known IC50 values. Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration.

-

Add the diluted inhibitor or vehicle to the cells and incubate for a suitable period (e.g., 24-48 hours). The incubation time should be optimized based on the kinetics of MMP production and secretion by the chosen cell line.

-

Measurement of MMP Activity

The activity of secreted MMPs in the conditioned media can be measured using commercially available activity assay kits. These kits typically utilize a fluorogenic or colorimetric substrate that is cleaved by the active MMP, resulting in a measurable signal.

-

General Principle:

-

Fluorogenic Assays: These assays use a quenched fluorescent substrate. Upon cleavage by the MMP, the fluorophore is released from the quencher, leading to an increase in fluorescence.[6][7]

-

Colorimetric Assays: These assays employ a chromogenic substrate that releases a colored product upon cleavage by the MMP.

-

ELISA-based Activity Assays: These assays first capture the MMP of interest using a specific antibody coated on a microplate. The activity of the captured enzyme is then measured by adding a substrate.[8][9][10][11]

-

-

Recommended Assay Kits:

| MMP Target | Assay Type | Supplier Examples |

| MMP-3 | Fluorometric | Abcam (ab118972), Creative BioMart, AAT Bioquest |

| MMP-8 | ELISA/Activity | Ilex Life Sciences, BioVendor, biosensis |

| MMP-9 | ELISA/Activity | Ilex Life Sciences, BioVendor |

| MMP-12 | Fluorogenic | BPS Bioscience |

| MMP-13 | Fluorogenic/ELISA | BPS Bioscience, Chondrex, Inc., Invitrogen |

-

General Procedure (using a fluorogenic assay kit as an example):

-

Collect the conditioned media from the treated and control cells.

-

Centrifuge the media to remove any cells or debris.

-

Follow the manufacturer's protocol for the specific MMP activity assay kit. This typically involves: a. Adding the conditioned media samples to the wells of a microplate. b. Adding the fluorogenic substrate to each well. c. Incubating the plate at 37°C for the recommended time. d. Measuring the fluorescence using a microplate reader at the specified excitation and emission wavelengths.

-

Calculate the MMP activity based on a standard curve generated with a known amount of active MMP enzyme, if provided with the kit.

-

Determine the percentage of inhibition for each concentration of this compound compared to the vehicle control.

-

Data Presentation and Analysis

-

Present the dose-response data in a table and/or a graph, plotting the percentage of MMP inhibition versus the concentration of this compound.

-

Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the MMP activity, using appropriate software (e.g., GraphPad Prism).

Conclusion

These protocols provide a comprehensive guide for utilizing this compound in cell-based assays to characterize its inhibitory effects on specific MMPs. By following these methodologies, researchers can effectively investigate the role of these proteases in various biological and pathological processes. It is crucial to optimize the experimental conditions for each specific cell line and research question to ensure reliable and reproducible results.

References

- 1. itmedicalteam.pl [itmedicalteam.pl]

- 2. cenmed.com [cenmed.com]

- 3. Matrix Metalloproteinases (MMPs): Function, Biology, and Research Applications - Creative Proteomics [cytokine.creative-proteomics.com]

- 4. portlandpress.com [portlandpress.com]

- 5. This compound | Proteintech | æ¦æ±ä¸é¹°çç©ææ¯æéå ¬å¸ [ptgcn.com]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. ilexlife.com [ilexlife.com]

- 9. ilexlife.com [ilexlife.com]

- 10. biosensis.com [biosensis.com]

- 11. Human MMP13 ELISA Kit (EHMMP13) - Invitrogen [thermofisher.com]

Application Notes and Protocols for PF-00356231 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-00356231 hydrochloride is a potent and specific, non-peptidic, non-zinc chelating inhibitor of matrix metalloproteinase-12 (MMP-12).[1] It also demonstrates inhibitory activity against several other MMPs, including MMP-13, MMP-9, MMP-8, and MMP-3.[1] MMPs are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix (ECM). Their dysregulation is implicated in various pathological processes, including inflammation, tumor progression, and tissue remodeling.[1] These application notes provide detailed information on the recommended solvents, preparation of solutions, and a protocol for an in vitro MMP inhibition assay using this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

| Property | Value |

| Molecular Formula | C₂₅H₂₁ClN₂O₃S |

| Molecular Weight | 464.96 g/mol |

| CAS Number | 820223-77-6 |

| Purity | >98% |

| IC₅₀ Values | |

| MMP-12 | 1.4 µM |

| MMP-13 | 0.65 nM |

| MMP-3 | 0.39 µM |

| MMP-9 | 0.98 µM |

| MMP-8 | 1.7 µM |

| Solubility | |

| DMSO | 18.9 mg/mL (40.6 mM) |

| Aqueous | Limited solubility, see protocol for details. |

| Storage | |

| Powder | -20°C for 3 years |

| In Solvent | -80°C for 1 year |

Recommended Solvents and Solution Preparation

Recommended Solvents

The recommended solvent for preparing a stock solution of this compound is Dimethyl sulfoxide (DMSO) . While hydrochloride salts of compounds can have some aqueous solubility, the complex organic structure of PF-00356231 limits its solubility in aqueous buffers like water or phosphate-buffered saline (PBS). For cell-based assays, it is standard practice to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the aqueous culture medium.

Protocol for Preparation of a 10 mM Stock Solution in DMSO

-

Materials:

-

This compound powder

-

Anhydrous DMSO

-

Sterile microcentrifuge tubes

-

-

Procedure:

-

Equilibrate the this compound vial to room temperature before opening.

-

Weigh out the desired amount of the compound. For example, to prepare 1 mL of a 10 mM stock solution, use 4.65 mg of this compound (Molecular Weight = 464.96). Calculation: 0.01 mol/L * 0.001 L * 464.96 g/mol = 0.00465 g = 4.65 mg

-

Add the appropriate volume of DMSO to the vial.

-

Vortex briefly to dissolve the powder completely. If necessary, gentle warming (e.g., in a 37°C water bath for a few minutes) can aid in dissolution.

-

Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -80°C for long-term storage (up to 1 year) or at -20°C for shorter-term storage (up to 1 month).[1]

-

Protocol for Preparation of Working Solutions

-

Materials:

-

10 mM this compound stock solution in DMSO

-

Sterile aqueous buffer or cell culture medium

-

-

Procedure:

-

Thaw the 10 mM stock solution at room temperature.

-

Perform serial dilutions of the stock solution with the appropriate aqueous buffer or cell culture medium to achieve the desired final concentration.

-

Important: Ensure the final concentration of DMSO in the assay is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity or off-target effects.

-

Experimental Protocols

In Vitro MMP Inhibition Assay (Fluorometric)

This protocol describes a general method to assess the inhibitory activity of this compound against a specific MMP (e.g., MMP-12) using a fluorogenic substrate.

-

Materials:

-

Recombinant active MMP-12 enzyme

-

Fluorogenic MMP-12 substrate (e.g., a FRET-based peptide)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 150 mM NaCl, 10 mM CaCl₂, and 0.05% Brij-35)

-

This compound working solutions

-

96-well black microplate

-

Fluorescence microplate reader

-

-

Procedure:

-

Prepare a dilution series of this compound in the assay buffer.

-

In the 96-well plate, add the following to each well:

-

Enzyme Control: 25 µL of assay buffer + 50 µL of diluted MMP-12 enzyme solution.

-

Inhibitor Wells: 25 µL of this compound working solution + 50 µL of diluted MMP-12 enzyme solution.

-

Blank (No Enzyme): 75 µL of assay buffer.

-

-

Mix gently and pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding 25 µL of the fluorogenic MMP-12 substrate to all wells.

-

Immediately measure the fluorescence intensity in a kinetic mode at the appropriate excitation and emission wavelengths for the substrate (e.g., Ex/Em = 490/520 nm) at 37°C for 30-60 minutes, taking readings every 1-2 minutes.

-

-

Data Analysis:

-

For each well, calculate the reaction rate (slope of the linear portion of the fluorescence versus time curve).

-

Subtract the slope of the blank from all other readings.

-

Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (Rate of Inhibitor Well / Rate of Enzyme Control Well)] * 100

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

-

Visualizations

Signaling Pathway of MMP-12 in Pathogenesis

Caption: Simplified signaling pathway of MMP-12 activation and its inhibition by this compound.

Experimental Workflow for In Vitro MMP Inhibition Assay

References

Application Notes and Protocols for PF-00356231 Hydrochloride in MMP-9 Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

Matrix metalloproteinase-9 (MMP-9), a zinc-dependent endopeptidase, plays a pivotal role in the degradation of extracellular matrix (ECM) components. Its overexpression is implicated in various pathological processes, including tumor invasion, metastasis, and inflammation. PF-00356231 hydrochloride is a potent inhibitor of several matrix metalloproteinases, including MMP-9. These application notes provide detailed protocols for utilizing this compound to inhibit MMP-9 activity in experimental settings.

Data Presentation

The inhibitory activity of this compound against a panel of matrix metalloproteinases is summarized below. The half-maximal inhibitory concentration (IC50) values highlight its potency and selectivity profile.

| Enzyme | IC50 (µM) |

| MMP-13 | 0.00065 |

| MMP-3 | 0.39 |

| MMP-9 | 0.98 |

| MMP-12 | 1.4 |

| MMP-8 | 1.7 |

Signaling Pathways

MMP-9 expression and activity are regulated by complex signaling networks initiated by various extracellular stimuli such as growth factors and cytokines. These signals converge on downstream pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-Kinase (PI3K)-Akt pathways, which in turn regulate the transcription of the MMP-9 gene. While the precise mechanism of this compound's interaction with these pathways is a subject of ongoing research, its direct inhibition of MMP-9 activity provides a valuable tool to probe the functional consequences of MMP-9 downstream of these signaling cascades.

Experimental Protocols

The following are detailed protocols for assessing the inhibitory effect of this compound on MMP-9 activity and function.

Experimental Workflow

The general workflow for investigating the inhibitory potential of this compound on MMP-9 involves cell culture, treatment with the inhibitor, and subsequent analysis of MMP-9 activity and cell invasion.

Application Notes and Protocols for PF-00356231 Hydrochloride in a Mouse Model of COPD

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chronic Obstructive Pulmonary Disease (COPD) is a progressive inflammatory lung disease characterized by airflow limitation and emphysema.[1] A key family of enzymes implicated in the pathogenesis of COPD, particularly in the breakdown of lung elastin leading to emphysema, is the matrix metalloproteinases (MMPs).[2][3] PF-00356231 hydrochloride is a potent and specific, non-peptidic, non-zinc chelating inhibitor of MMP-12 (macrophage elastase), with additional inhibitory activity against MMP-3, MMP-8, MMP-9, and MMP-13. Given that MMP-12 is highly expressed in alveolar macrophages of COPD patients and is crucial for the development of cigarette smoke-induced emphysema in preclinical models, its inhibition presents a promising therapeutic strategy.[1][2][4]

These application notes provide a detailed protocol for the use of this compound in a cigarette smoke-induced mouse model of COPD to evaluate its therapeutic potential.

Mechanism of Action and Signaling Pathway

In COPD, exposure to cigarette smoke triggers an inflammatory response in the lungs, leading to the recruitment and activation of macrophages and neutrophils.[2] These activated immune cells release a variety of proteases, including MMP-12. MMP-12 directly degrades elastin, a critical component of the lung's extracellular matrix responsible for its elastic recoil.[5] The degradation of elastin leads to the destruction of alveolar walls, resulting in emphysema. Furthermore, MMP-12 can amplify the inflammatory cascade by processing and activating other pro-inflammatory mediators.[2] By inhibiting MMP-12, this compound is hypothesized to block the breakdown of elastin and reduce the pro-inflammatory signaling, thereby attenuating the development of emphysema and lung inflammation.

References

- 1. Therapeutic targeting of MMP-12 for the treatment of chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. publications.ersnet.org [publications.ersnet.org]

- 3. Recent advances in pre-clinical mouse models of COPD - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Matrix Metalloproteinases in Emphysema - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Application Notes and Protocols for PF-00356231 Hydrochloride in Extracellular Matrix Remodeling Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-00356231 hydrochloride is a potent and specific, non-peptidic, non-zinc chelating inhibitor of several matrix metalloproteinases (MMPs).[1][2] MMPs are a family of zinc-dependent endopeptidases crucial for the degradation of extracellular matrix (ECM) components.[3] Dysregulation of MMP activity is implicated in numerous physiological and pathological processes, including wound healing, angiogenesis, and cancer metastasis, primarily through the remodeling of the ECM.[3][4] this compound's inhibitory profile makes it a valuable tool for investigating the specific roles of MMPs in these processes.

This document provides detailed application notes and experimental protocols for the use of this compound in studying ECM remodeling.

Data Presentation: Inhibitory Activity of this compound

The inhibitory activity of this compound against a panel of MMPs is summarized below. This data is essential for selecting appropriate experimental concentrations and for interpreting results.

| Target MMP | IC50 (μM) | Notes |

| MMP-12 | 1.4 | The IC50 value is decreased to 0.014 μM in the presence of acetohydroxamate (AH).[1] |

| MMP-13 | 0.00065 | The IC50 value is decreased to 0.27 μM in the presence of acetohydroxamate (AH).[1] |

| MMP-8 | 1.7 | |

| MMP-9 | 0.98 | |

| MMP-3 | 0.39 |

Signaling Pathways and Experimental Workflow